molecular formula C9H5ClIN B144977 2-Chloro-3-iodoquinoline CAS No. 128676-85-7

2-Chloro-3-iodoquinoline

Cat. No.: B144977
CAS No.: 128676-85-7
M. Wt: 289.5 g/mol
InChI Key: VAKSSUOSONRGPR-UHFFFAOYSA-N
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Description

2-Chloro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

Mechanism of Action

Target of Action

Quinoline derivatives, such as clioquinol , are known to have antifungal properties, suggesting that the targets could be enzymes or structures unique to fungi.

Mode of Action

It’s worth noting that clioquinol, a quinoline derivative, is known to be bacteriostatic . This suggests that 2-Chloro-3-iodoquinoline might also inhibit the growth of bacteria, although the precise mechanism is unknown .

Biochemical Pathways

Quinoline derivatives have been synthesized through pd-mediated simultaneous c–h (aldehyde) and c–x bond activation , which might suggest potential interactions with biochemical pathways involving these bonds.

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.38 , suggesting moderate lipophilicity, which could influence its distribution within the body.

Result of Action

Some novel 2-chloro-3- (1h-benzo [d]imidazol-2-yl)quinoline derivatives have shown moderate to high inhibitory activities against certain tumor cell lines , suggesting potential antitumor activity for this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, presence of other organic or inorganic compounds, and temperature can affect the formation of disinfection by-products during water chlorination . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodoquinoline typically involves halogenation reactions. One common method is the iodination of 2-chloroquinoline. This can be achieved by reacting 2-chloroquinoline with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-iodoquinoline has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual halogenation allows for selective functionalization and synthesis of complex molecules .

Biological Activity

2-Chloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in antimicrobial, anticancer, and antiviral therapies, making it a subject of interest for further research and development.

  • Molecular Formula : C₉H₅ClIN
  • Molecular Weight : 273.50 g/mol
  • Structure : The compound consists of a quinoline ring substituted with chlorine and iodine atoms at the 2 and 3 positions, respectively.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

  • Antimicrobial Activity : Studies indicate that halogenated quinolines can inhibit nucleic acid synthesis in bacteria, which is critical for their growth and replication. The presence of chlorine and iodine enhances the compound's reactivity, allowing it to interfere with essential metabolic processes in microbial cells.
  • Anticancer Properties : Research has shown that derivatives of quinoline can induce apoptosis in cancer cells by modulating cell signaling pathways. The ability of this compound to influence gene expression related to apoptosis and cell cycle regulation suggests its potential as a therapeutic agent in oncology.
  • Antiviral Activity : Similar compounds have been reported to exhibit antiviral effects by inhibiting viral replication mechanisms. The specific interactions of this compound with viral proteins warrant further investigation into its potential as an antiviral agent.

Antimicrobial Studies

A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus10
Bacillus spizizenii30

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The findings showed a dose-dependent increase in apoptosis markers, suggesting that this compound may serve as a lead molecule for developing new anticancer therapies .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of various halogenated quinolines, including this compound. This research indicated that the compound exhibited superior activity against Gram-positive bacteria compared to its non-halogenated counterparts, highlighting the importance of halogenation in enhancing biological activity.

Properties

IUPAC Name

2-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKSSUOSONRGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562220
Record name 2-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128676-85-7
Record name 2-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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